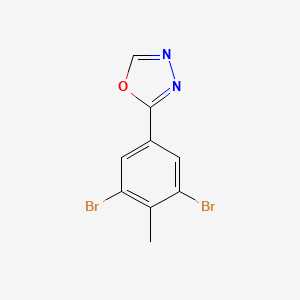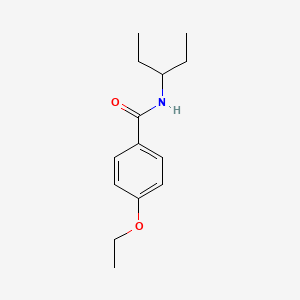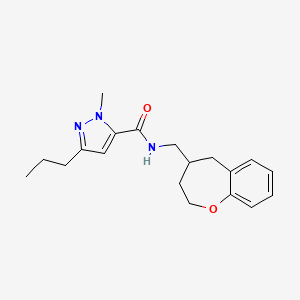![molecular formula C14H12N4S2 B5544911 5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)
5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazole derivatives are a class of heterocyclic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science. The compound of interest, featuring a triazole ring substituted with a methylphenyl group, a thienylmethyleneamino group, and a thiol group, likely exhibits unique chemical reactivity and physical properties due to its structural attributes.
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, including cyclization, condensation, and substitution reactions. For instance, triazole compounds can be synthesized by treating hydrazinoates with hydrazine hydrate, followed by condensation with aldehydes or ketones to form Schiff bases, which are crucial intermediates in the synthesis of triazole derivatives (Sancak et al., 2007).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the arrangement of atoms and the geometry around the triazole ring, can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. The coordination of the Schiff base to metal ions in a tridentate manner with OON donors suggests a complex structural arrangement that influences its chemical reactivity (Sancak et al., 2007).
Chemical Reactions and Properties
Triazole derivatives participate in a variety of chemical reactions, including coordination with metal ions, demonstrating their potential as ligands in metal complexes. The reactivity towards metal ions like Cu(II), Ni(II), and Fe(II) indicates their ability to form complexes with diverse geometrical structures, which can be explored for catalysis and materials applications (Sancak et al., 2007).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Some 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and Schiff base derivatives were prepared and found to possess good to moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2010).
Pharmacological Study of Mannich Bases
Another study synthesized a series of Mannich bases containing a triazole thiol moiety, which were evaluated for their anti-inflammatory, analgesic, antibacterial, and antifungal activities. Some of these bases showed promising anti-inflammatory and analgesic properties (Sujith et al., 2009).
Antileishmanial Activity and Theoretical Calculations
The antileishmanial activity of 4-amino-1,2,4-triazole derivatives was studied, with significant activity noted against Leishmania infantum promastigots. This study suggests the potential use of these compounds in treating leishmaniasis (Süleymanoğlu et al., 2017).
Electrochemical Behavior and Corrosion Inhibition
The electrochemical behavior of thiotriazoles has been investigated for their potential as corrosion inhibitors. Studies suggest that these compounds undergo oxidation followed by dimerization, which might be useful in developing new corrosion inhibitors for various metals (Fotouhi et al., 2002).
Antitumor Activity
Research into the antitumor activity of 1,2,4-triazole derivatives, including triazole thioether derivatives, suggests potential applications in cancer treatment. Some synthesized compounds were evaluated for their effect on tumor DNA methylation levels, indicating their potential as DNA methylation inhibitors (Hovsepyan et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-methylphenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S2/c1-10-5-2-3-7-12(10)13-16-17-14(19)18(13)15-9-11-6-4-8-20-11/h2-9H,1H3,(H,17,19)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGMMYCRIYACFO-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)-4-((2-thienylmethylene)amino)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)
![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)
![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)
![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)
![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)


![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)
![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)
![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)

![8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5544925.png)